molecular formula C22H20FN5S B2688096 5-(4-Fluorophenyl)-6-methyl-4-(4-(pyridin-2-yl)piperazin-1-yl)thieno[2,3-d]pyrimidine CAS No. 379236-86-9

5-(4-Fluorophenyl)-6-methyl-4-(4-(pyridin-2-yl)piperazin-1-yl)thieno[2,3-d]pyrimidine

Cat. No.: B2688096
CAS No.: 379236-86-9
M. Wt: 405.5
InChI Key: QYGDHFOIDQZGTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Fluorophenyl)-6-methyl-4-(4-(pyridin-2-yl)piperazin-1-yl)thieno[2,3-d]pyrimidine is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core substituted with a fluorophenyl group, a methyl group, and a pyridinyl-piperazinyl moiety. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluorophenyl)-6-methyl-4-(4-(pyridin-2-yl)piperazin-1-yl)thieno[2,3-d]pyrimidine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thieno[2,3-d]pyrimidine core, followed by the introduction of the fluorophenyl, methyl, and pyridinyl-piperazinyl groups through various substitution reactions. Key reagents and conditions used in these steps include:

    Formation of Thieno[2,3-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Fluorophenyl Group: This can be achieved through nucleophilic aromatic substitution reactions using fluorobenzene derivatives.

    Pyridinyl-Piperazinyl Substitution: This step involves the reaction of the thieno[2,3-d]pyrimidine core with pyridinyl-piperazine under suitable conditions, often in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluorophenyl)-6-methyl-4-(4-(pyridin-2-yl)piperazin-1-yl)thieno[2,3-d]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the fluorophenyl and pyridinyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and bases like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated or demethylated products.

Scientific Research Applications

5-(4-Fluorophenyl)-6-methyl-4-(4-(pyridin-2-yl)piperazin-1-yl)thieno[2,3-d]pyrimidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-Fluorophenyl)-6-methyl-4-(4-(pyridin-2-yl)piperazin-1-yl)thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, thereby modulating various biochemical pathways. For instance, it may inhibit dihydrofolate reductase (DHFR), leading to reduced synthesis of nucleotides and subsequent inhibition of DNA and RNA synthesis .

Comparison with Similar Compounds

Similar Compounds

    Thieno[3,2-d]pyrimidine Derivatives: These compounds share a similar core structure but differ in their substituents.

    Pyridinyl-Piperazine Derivatives: These compounds have similar pharmacological profiles but may vary in their potency and selectivity.

Uniqueness

5-(4-Fluorophenyl)-6-methyl-4-(4-(pyridin-2-yl)piperazin-1-yl)thieno[2,3-d]pyrimidine is unique due to its specific combination of substituents, which confer distinct biological activities and chemical reactivity. Its fluorophenyl group enhances its lipophilicity, while the pyridinyl-piperazine moiety contributes to its binding affinity to various biological targets.

Properties

IUPAC Name

5-(4-fluorophenyl)-6-methyl-4-(4-pyridin-2-ylpiperazin-1-yl)thieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN5S/c1-15-19(16-5-7-17(23)8-6-16)20-21(25-14-26-22(20)29-15)28-12-10-27(11-13-28)18-4-2-3-9-24-18/h2-9,14H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYGDHFOIDQZGTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N=CN=C2S1)N3CCN(CC3)C4=CC=CC=N4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.